1-(benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole
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Overview
Description
1-(Benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a cyclopropyl group, and a furan ring
Mechanism of Action
Furan Derivatives
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics, and have been employed as medicines in a number of distinct disease areas . They have been used in the creation of numerous innovative antibacterial agents .
Pyrazole Derivatives
The compound also contains a pyrazole ring, which is a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms. Pyrazole derivatives have been found to have various pharmacological activities, including antibacterial, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzenesulfonyl chloride with a cyclopropylamine to form the corresponding sulfonamide. This intermediate is then reacted with a furan-2-carbaldehyde and a hydrazine derivative to form the desired pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Various substituted sulfonamides
Scientific Research Applications
1-(Benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antibacterial and antifungal agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
1-(Benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole: Lacks the cyclopropyl group, which may affect its binding affinity and biological activity.
5-Cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole: Lacks the benzenesulfonyl group, potentially reducing its reactivity in substitution reactions.
Uniqueness
1-(Benzenesulfonyl)-5-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole is unique due to the presence of both the benzenesulfonyl and cyclopropyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .
Properties
IUPAC Name |
2-(benzenesulfonyl)-3-cyclopropyl-5-(furan-2-yl)-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-22(20,13-5-2-1-3-6-13)18-15(12-8-9-12)11-14(17-18)16-7-4-10-21-16/h1-7,10,12,15H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLINKEXFSHQHTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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